2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a carboxylic acid functional group at the 7-position and an oxan-4-yl substituent
Mechanism of Action
Target of Action
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, rimegepant and telcagepant, which are imidazo[4,5-b]pyridine derivatives, are used for the treatment of migraines .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets to bring about changes that result in their medicinal properties .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with valuable medicinal properties .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with oxan-4-yl ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine core. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-yl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Hydrogenated imidazo[4,5-b]pyridine derivatives.
Substitution: Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
2-(oxan-4-yl)pyrimidine-5-carboxylic acid: Similar in structure but with a pyrimidine core instead of an imidazo[4,5-b]pyridine core.
Imidazo[1,2-a]pyridine-7-carboxylic acid: Similar core structure but lacks the oxan-4-yl substituent.
Uniqueness
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the combination of its imidazo[4,5-b]pyridine core and oxan-4-yl substituent, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDWGBDFGJPSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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